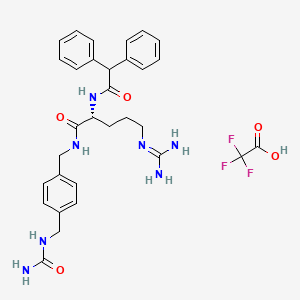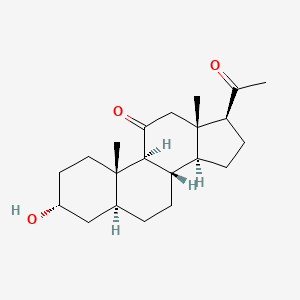
Alfaxalone
Overview
Description
Alfaxalone, also known as alphaxalone or alphaxolone, is a neuroactive steroid and general anesthetic . It is used in veterinary practice under the brand name Alfaxan . It is an induction agent for anesthesia and as an injectable anesthetic . It is preferred due to the lack of depressive effects on the cardiovascular system .
Synthesis Analysis
Alfaxalone’s solubility increases linearly with increasing concentration of cyclodextrin, suggesting the formation of a 1:1 complex . The palladium-catalyzed hydrogenation in its synthesis is stereoselective . The reaction mixture was stirred at 0° to -10°C for 3.0 hrs .
Molecular Structure Analysis
Alfaxalone is a fast-acting intravenous anesthetic with a high therapeutic index . It is an analogue of the naturally-occurring neurosteroid allopregnanolone .
Chemical Reactions Analysis
Alfaxalone works as a positive allosteric modulator on GABA A receptors . At high concentrations, it acts as a direct agonist of the GABA A receptor . It is cleared quickly by the liver, giving it a relatively short terminal half-life and preventing it from accumulating in the body, lowering the chance of overdose .
Physical And Chemical Properties Analysis
Alfaxalone is a solid, white, and odorless substance . It has a chemical formula of C21H32O3 .
Scientific Research Applications
1. Electrophysiological Study of Anoxia-Tolerance Mechanisms
- Summary of Application : Alfaxalone is used as an anesthetic in the electrophysiological study of anoxia-tolerance mechanisms in western painted turtle pyramidal neurons . The painted turtle has become an important anoxia-tolerant model to study brain, heart, and liver function in the absence of oxygen .
- Methods of Application : Using whole-cell electrophysiological techniques, the effects of Alfaxalone on pyramidal cell action potential amplitude, threshold, rise and decay time, width, frequency, whole cell conductance, and evoked GABA A receptors currents were examined .
- Results : Alfaxalone was found to have no long-term impact on action potential parameters or whole-cell conductance . When acutely applied to naïve tissue, Alfaxalone did lengthen GABA A receptor current decay rates by 1.5-fold .
2. Alfaxalone Anaesthesia and Brain Derived Neurotrophic Factor Levels
- Summary of Application : Alfaxalone anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors .
- Methods of Application : A double blind prospective randomised study of patients undergoing hip arthroplasty anaesthetised with alfaxalone TIVA . The doses of anaesthetics were titrated to the same depth of anaesthesia (BIS 40-60) .
- Results : Alfaxalone treated subjects scored better than propofol and sevoflurane anaesthetised patients in the cognition tests . The higher cognition scores were accompanied by higher serum m-BDNF levels in the alfaxalone anaesthetised patients .
3. Alfaxalone in Electrophysiological Studies
- Summary of Application : Alfaxalone is used in electrophysiological studies to examine the effects of the anesthetic on pyramidal cell action potential amplitude, threshold, rise and decay time, width, frequency, whole cell conductance, and evoked GABA A receptors currents .
- Methods of Application : Whole-cell electrophysiological techniques are used to determine if any of these characteristics are altered with the use of Alfaxalone for animal sedation .
- Results : Alfaxalone has no long-term impact on action potential parameters or whole-cell conductance. When acutely applied to naïve tissue, Alfaxalone did lengthen GABA A receptor current decay rates by 1.5-fold .
4. Alfaxalone in Anesthesia
- Summary of Application : Alfaxalone is used as an anesthetic in surgeries. It results in a significantly faster induction and a shorter total sedation time when compared with IM alfaxalone .
- Methods of Application : Intravenous alfaxalone is used for anesthesia induction .
- Results : The median induction time for intravenous alfaxalone was 1.5 min, and the total sedation time was 52 min .
5. Alfaxalone in Anoxia-Tolerant Species
- Summary of Application : Alfaxalone is a fast onset and offset anesthetic that may be promising for use in anoxia-tolerant species, such as the western painted turtle, where decapitation alone, is not sufficient for tissue harvesting .
- Methods of Application : The anesthetic is administered prior to tissue harvesting in anoxia-tolerant species .
- Results : The use of Alfaxalone has been found to be effective in these cases, providing a humane method of euthanasia that does not interfere with the quality of the harvested tissue .
6. Alfaxalone in Human Embryonic Kidney Cells
- Summary of Application : Alfaxalone is used in in vitro studies to investigate whether it activates human pregnane X receptors (h-PXR) as effectively as allopregnanolone .
- Methods of Application : Activation of h-PXR by allopregnanolone and alfaxalone solutions was measured using human embryonic kidney cells expressing h-PXR hybridised and linked to the firefly luciferase gene .
- Results : Allopregnanolone and alfaxalone both activated h-PXR, with alfaxalone being more efficacious than allopregnanolone .
Safety And Hazards
properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-OLVMNOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022576 | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alfaxalone | |
CAS RN |
23930-19-0 | |
| Record name | Alphaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



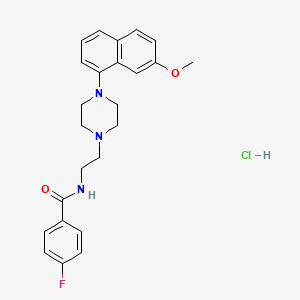
![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
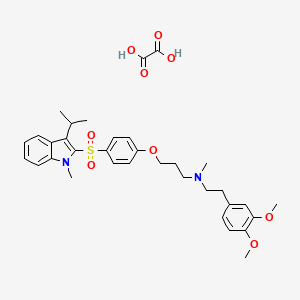
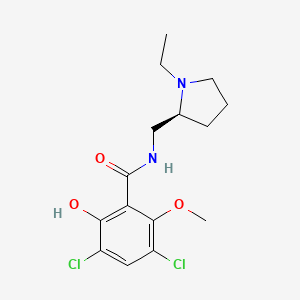
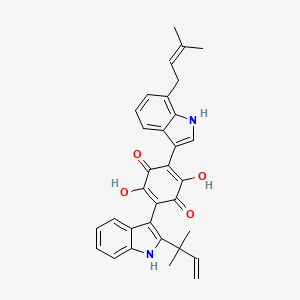
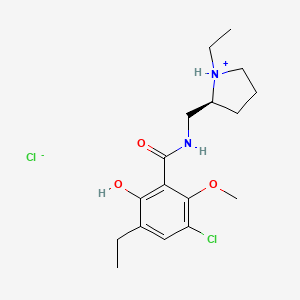
![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)
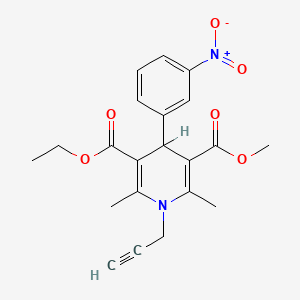
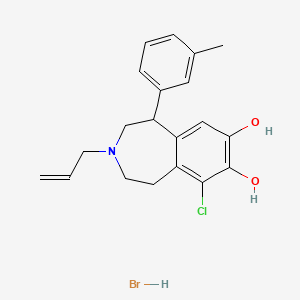
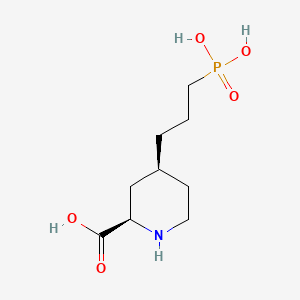
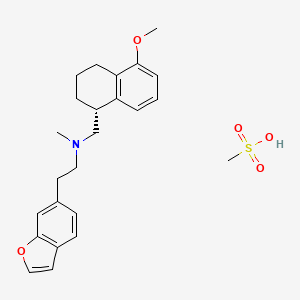
![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)
